2-Amino-4,5-dimethoxybenzoic acid
Overview
Description
2-Amino-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Mechanism of Action
Target of Action
It’s known that the compound can cause skin irritation and serious eye irritation, and it has specific target organ toxicity, affecting the respiratory system .
Biochemical Pathways
It’s known that the compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Result of Action
It’s known that the compound can cause skin and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,5-dimethoxybenzoic acid. For instance, the compound is stable under normal temperature but can react with bases and oxidizing agents . It’s soluble in methanol and water, which can affect its distribution and action . Moreover, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-4,5-dimethoxybenzoic acid involves the reduction and acidification of 2-methoxy-4,5-dimethoxybenzaldehyde. The aldehyde is first reduced using a suitable reducing agent, such as hydrogen gas in the presence of a catalyst. The resulting intermediate is then subjected to acidification to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-4,5-dimethoxybenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of dyes and agrochemicals.
Comparison with Similar Compounds
- 4,5-Dimethoxyanthranilic acid
- 6-Aminoveratric acid
Comparison: 2-Amino-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-amino-4,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAVGOPTDJYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205087 | |
Record name | 4,5-Dimethoxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-40-7 | |
Record name | 2-Amino-4,5-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5653-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxyanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethoxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxyanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-amino-4,5-dimethoxybenzoic acid in scientific research?
A1: this compound serves as a crucial starting material for synthesizing more complex molecules. Its structure, particularly the presence of reactive amino and carboxylic acid groups, makes it ideal for building heterocyclic compounds like quinazolines. [, , ] These quinazoline derivatives are of significant interest due to their potential biological activities, including anticancer properties. [, ]
Q2: Are there any established synthetic routes for this compound?
A3: Yes, a common approach involves a three-step synthesis starting from 3,4-dimethoxybenzaldehyde. [] The process includes nitration, oxidation, and reduction reactions to yield the desired this compound. [] This method has been successfully employed and the final product characterized using spectroscopic techniques like IR and MS, as well as elemental analysis. []
Q3: Beyond its use in synthesizing potential drugs, are there other applications for this compound?
A4: Yes, this compound is utilized in carbohydrate analysis. [] It serves as a derivatizing agent for N-linked glycans, [] facilitating their detection and structural analysis via mass spectrometry. [] This derivatization aids in understanding the structure and function of complex carbohydrates in biological systems.
Q4: What is the structure of this compound and how is it characterized?
A5: this compound is a substituted benzoic acid derivative. Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at position 1, an amino group (-NH2) at position 2, and methoxy groups (-OCH3) at positions 4 and 5. [, ] Confirmation of its structure typically involves techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and elemental analysis. []
Q5: Are there any known structure-activity relationship (SAR) studies for derivatives of this compound?
A6: While extensive SAR data might not be available for all derivatives, some studies have explored the impact of structural modifications on biological activity. For example, research on quinazoline derivatives synthesized from this compound has shown that specific substitutions on the quinazoline ring can significantly affect their anticancer activity against specific cancer cell lines. [, ]
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